2,3,4,6-tetra-O-acetyl-D-galactopyranose

Descripción general

Descripción

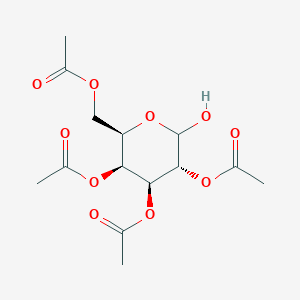

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a derivative of D-galactose, a monosaccharide that plays a crucial role in various biological processes. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the D-galactopyranose molecule, resulting in a molecule with the formula C14H20O10. It is commonly used in organic synthesis and glycobiology research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be synthesized through the acetylation of D-galactose. The process typically involves the reaction of D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.

Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: D-galactose is the primary product.

Substitution: The products depend on the nucleophile used, resulting in various substituted galactopyranose derivatives.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

One of the primary applications of TGA is as a glycosyl donor in glycosylation reactions. The acetyl groups in TGA enhance its reactivity by providing a good leaving group during the formation of glycosidic bonds. This property is exploited to synthesize various oligosaccharides and glycoconjugates.

- Role in Synthesis : TGA can be converted into other derivatives that facilitate the introduction of galactosyl units into acceptor molecules. For example, it has been utilized to synthesize glycopeptides and glycolipids, which are crucial for studying biological interactions involving carbohydrates .

Research on Carbohydrate-Protein Interactions

TGA is instrumental in investigating carbohydrate-protein interactions. These interactions play a vital role in numerous biological processes, including cell signaling and pathogen recognition.

- Biological Significance : By synthesizing specific glycosides using TGA, researchers can create models to study how carbohydrates interact with proteins. This research is essential for understanding mechanisms such as cell adhesion and immune responses .

Development of Biomaterials

The ability to modify TGA allows for the creation of carbohydrate-based materials with diverse applications in biomedicine and materials science.

- Drug Delivery Systems : TGA derivatives can be incorporated into drug delivery systems to enhance targeting and release profiles of therapeutic agents. The presence of carbohydrate moieties can improve biocompatibility and reduce immunogenicity .

- Biomaterials : Research has shown that TGA can be used to develop biomaterials that mimic natural extracellular matrices. These materials are beneficial for tissue engineering applications .

Case Studies and Research Findings

Several studies have highlighted the utility of TGA in various research contexts:

Mecanismo De Acción

The mechanism of action of 2,3,4,6-tetra-O-acetyl-D-galactopyranose involves its deacetylation to release D-galactose, which can then participate in various metabolic pathways. The acetyl groups protect the hydroxyl groups during synthetic transformations, allowing for selective reactions at other positions on the molecule. Upon deacetylation, the free hydroxyl groups can engage in hydrogen bonding and other interactions essential for biological activity .

Comparación Con Compuestos Similares

2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be compared with other acetylated sugars such as:

2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar in structure but derived from D-glucose, it exhibits different reactivity due to the orientation of the hydroxyl groups.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Benzyl groups replace the acetyl groups, providing different protective properties and reactivity.

1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: An additional acetyl group at position 1 alters the compound’s reactivity and applications.

These comparisons highlight the unique properties of this compound, particularly its selective acetylation pattern, which makes it valuable for specific synthetic and research applications.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is an acetylated derivative of D-galactopyranose, a common sugar found in various biological systems. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and carbohydrate synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the galactopyranose ring. The structural formula can be represented as follows:

This acetylation enhances the compound's stability and solubility, making it suitable for various chemical reactions.

The biological activity of this compound is primarily linked to its role as a glycosyl donor in glycosylation reactions. The compound can be converted into various glycosides through enzymatic or chemical methods. Its mechanism of action involves:

- Glycosylation Reactions : It acts as a precursor for synthesizing complex carbohydrates and glycoproteins.

- Inhibition of Glycosyltransferases : Preliminary studies suggest that derivatives of D-galactopyranose may inhibit specific glycosyltransferases involved in carbohydrate metabolism .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of early and late apoptosis through the modulation of glucose transport pathways .

Immunomodulatory Effects

Research has shown that derivatives of D-galactopyranose can enhance immune responses. For instance, they may stimulate macrophage activity and promote the production of cytokines. This property could be beneficial in developing immunotherapeutic agents .

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on HCT-116 cells. Results showed a significant increase in apoptotic cells after treatment with this compound compared to controls. The study concluded that this compound could serve as a potential lead for anticancer drug development .

- Glycosylation Efficiency : In another study focusing on glycosylation reactions using this compound as a donor substrate, researchers found that employing specific catalysts significantly improved the yield and stereoselectivity of the desired glycosides. This demonstrates its utility in synthetic organic chemistry .

Data Table: Biological Activities and Effects

Propiedades

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RRYROLNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453632 | |

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47339-09-3 | |

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.